molecular formula C20H16F2N2O B12610069 3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]- CAS No. 897015-69-9

3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-

Cat. No.: B12610069
CAS No.: 897015-69-9
M. Wt: 338.3 g/mol
InChI Key: FFSADQKZUMNKEK-UHFFFAOYSA-N
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Description

3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]- is a complex organic compound characterized by the presence of pyridine and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzylamine with 3-fluorobenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with pyridine-3-acetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-6,7-dihydro-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one hydrochloride
  • Methyl ((3-(3-fluorophenyl)-2-propenoyl)amino)acetate
  • Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

Uniqueness

3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]- stands out due to its specific combination of pyridine and fluorophenyl groups, which confer unique chemical properties and potential biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research.

Properties

CAS No.

897015-69-9

Molecular Formula

C20H16F2N2O

Molecular Weight

338.3 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-[6-(3-fluorophenyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C20H16F2N2O/c21-17-5-1-3-14(9-17)13-24-20(25)10-15-7-8-19(23-12-15)16-4-2-6-18(22)11-16/h1-9,11-12H,10,13H2,(H,24,25)

InChI Key

FFSADQKZUMNKEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)CC2=CN=C(C=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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